METHYL 4-({2-[(4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE
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Overview
Description
Methyl 4-({2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)benzoate is a complex organic compound that features a benzoate ester linked to a pyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Pyrimidine Derivative: The pyrimidine core can be synthesized through a condensation reaction involving urea and an appropriate β-dicarbonyl compound under acidic conditions.
Amidation: The thioacetylated pyrimidine is then coupled with 4-aminobenzoic acid under dehydrating conditions to form the amide linkage.
Esterification: Finally, the carboxylic acid group of the benzoic acid moiety is esterified using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the pyrimidine ring can undergo oxidation to form a ketone.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-({2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting pyrimidine-related pathways.
Biological Studies: The compound can be used to study enzyme interactions and inhibition, especially those involving pyrimidine metabolism.
Materials Science: It may serve as a building block for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which methyl 4-({2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)benzoate exerts its effects is likely related to its ability to interact with biological macromolecules. The pyrimidine moiety can mimic natural nucleotides, allowing the compound to inhibit enzymes involved in nucleotide synthesis or metabolism. The sulfanyl group may also facilitate binding to metal ions or other cofactors, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-({2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]acetyl}amino)benzoate: Similar structure but lacks the sulfanyl group.
Ethyl 4-({2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 4-({2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)benzoate is unique due to the presence of both the sulfanyl and pyrimidine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-[[2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-22-13(21)8-2-4-9(5-3-8)15-12(20)7-23-14-16-10(18)6-11(19)17-14/h2-6H,7H2,1H3,(H,15,20)(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPDEGJYCISPQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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